3,3-Bis(4-chlorophenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(4-chlorophenyl)butan-2-one is a chemical compound with the molecular formula C16H14Cl2O It is known for its unique structure, which includes two 4-chlorophenyl groups attached to a butan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-chlorophenyl)butan-2-one typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the final product. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(4-chlorophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 3,3-Bis(4-chlorophenyl)butanoic acid.
Reduction: Formation of 3,3-Bis(4-chlorophenyl)butan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Bis(4-chlorophenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Bis(4-chlorophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in steroid hormone biosynthesis, leading to altered hormonal levels and physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(4-aminophenyl)butan-2-one:
3,3-Bis(4-methoxyphenyl)butan-2-one: A derivative with different substituents on the phenyl rings, affecting its chemical properties and applications.
Uniqueness
3,3-Bis(4-chlorophenyl)butan-2-one is unique due to its specific chlorophenyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for targeted research and applications in various scientific fields.
Properties
CAS No. |
6325-06-0 |
---|---|
Molecular Formula |
C16H14Cl2O |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
3,3-bis(4-chlorophenyl)butan-2-one |
InChI |
InChI=1S/C16H14Cl2O/c1-11(19)16(2,12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-10H,1-2H3 |
InChI Key |
NLOLAQGSPXHMPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.